molecular formula C12H20N2O2 B11881907 [4,4'-Biazepane]-7,7'-dione CAS No. 34239-87-7

[4,4'-Biazepane]-7,7'-dione

Cat. No.: B11881907
CAS No.: 34239-87-7
M. Wt: 224.30 g/mol
InChI Key: JOYRGJJLMRARMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4,4’-Biazepane]-7,7’-dione is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at the 4 and 4’ positions and two ketone groups at the 7 and 7’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Biazepane]-7,7’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (100-150°C) to facilitate cyclization.

    Catalysts: Acidic or basic catalysts to promote the formation of the seven-membered ring.

    Solvents: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of [4,4’-Biazepane]-7,7’-dione may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purifying the diamine and diketone precursors.

    Reaction Setup: Using reactors designed to handle high temperatures and pressures.

    Purification: Employing techniques such as recrystallization or chromatography to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

[4,4’-Biazepane]-7,7’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

[4,4’-Biazepane]-7,7’-dione has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Application in the synthesis of polymers and advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [4,4’-Biazepane]-7,7’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Modulating receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A six-membered ring with two nitrogen atoms.

    Diazepane: A seven-membered ring with two nitrogen atoms but without ketone groups.

Properties

CAS No.

34239-87-7

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

5-(7-oxoazepan-4-yl)azepan-2-one

InChI

InChI=1S/C12H20N2O2/c15-11-3-1-9(5-7-13-11)10-2-4-12(16)14-8-6-10/h9-10H,1-8H2,(H,13,15)(H,14,16)

InChI Key

JOYRGJJLMRARMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCC1C2CCC(=O)NCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.